molecular formula C13H13N5O3S B2437832 N-(3-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 905769-55-3

N-(3-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2437832
CAS No.: 905769-55-3
M. Wt: 319.34
InChI Key: LEPDQJGFHMPVBU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H13N5O3S and its molecular weight is 319.34. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c1-8(19)9-3-2-4-10(5-9)16-11(20)7-22-13-17-15-6-12(21)18(13)14/h2-6H,7,14H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPDQJGFHMPVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₃N₅O₃S
  • Molecular Weight : 319.34 g/mol
  • CAS Number : 905769-55-3

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in anticancer and antimicrobial activities. The presence of the triazine moiety is crucial for enhancing biological activity.

  • Anticancer Activity :
    • In vitro studies have shown that derivatives containing triazine rings can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated IC₅₀ values ranging from 0.06 µM to 1.98 µM against various cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) .
    • The SAR analysis suggests that substituents on the phenyl ring significantly influence cytotoxicity, with electron-donating groups enhancing activity .
  • Antimicrobial Activity :
    • Compounds featuring thiazole and triazine structures have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into the design of more effective derivatives:

  • Substituents : The presence of electron-withdrawing groups (e.g., nitro or halogens) on the aromatic rings tends to increase biological activity.
  • Ring Structures : The inclusion of heterocycles such as thiazoles and triazines has been correlated with enhanced anticancer and antimicrobial effects .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1 Identified a series of thiazole derivatives with significant growth inhibition on cancer cell lines (IC₅₀ values < 1 µM).
Study 2 Reported that modifications at specific positions on the triazine ring led to enhanced antitumor activity against multiple cancer types.
Study 3 Evaluated antibacterial efficacy against resistant strains, demonstrating promising results compared to traditional antibiotics.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(3-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide. The following points summarize key findings:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the induction of oxidative stress .
  • Cell Line Studies : In vitro studies have demonstrated that related thiazole and triazine derivatives exhibit significant cytotoxicity against various cancer cell lines, such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer). For instance, certain derivatives showed IC₅₀ values in the low micromolar range, indicating potent activity .
  • Structure-Activity Relationship : The presence of specific functional groups in the compound's structure has been linked to enhanced anticancer activity. For example, modifications that introduce electron-withdrawing groups or alter the ring structure can significantly impact the compound's efficacy against tumor cells .

Other Pharmacological Activities

In addition to its anticancer properties, this compound may exhibit other pharmacological effects:

  • Anticonvulsant Properties : Similar compounds have been tested for anticonvulsant activity using models like the picrotoxin-induced convulsion model. These studies suggest that modifications in the triazine ring can enhance neuroprotective effects .
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential applications as antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Evren et al., 2019Anticancer ActivityIdentified strong selectivity against A549 and NIH/3T3 cell lines with IC₅₀ values below 30 µM for some derivatives .
PMC9268695Structure Activity RelationshipDemonstrated that specific substitutions on thiazole derivatives led to improved cytotoxicity against glioblastoma cells .
PMC7115492Mannich BasesExplored a series of Mannich bases derived from triazine compounds showing significant anticancer and cytotoxic effects .

Preparation Methods

Cyclocondensation of Acethydrazide with Triphosgene

A patent by CN102532046A outlines a scalable method for related triazine derivatives:

  • Hydrazinolysis : Ethyl acetate reacts with hydrazine hydrate (80%) under reflux to yield acethydrazide (Step 1).
  • Cyclization : Acethydrazide reacts with triphosgene in aliphatic solvents (e.g., dichloromethane) at 60–80°C to form 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine (Step 2).

Optimization :

  • Triphosgene replaces toxic phosgene, enhancing safety.
  • Yields improve from 65% to 82% when using sodium alkoxide bases in methanol.

Thiolation of the Triazine Intermediate

The 3-position of the triazine is functionalized with a thiol group:

  • Alkylation : Reacting the triazine with chloroacetone in the presence of sodium hydride (NaH) introduces a methyl ketone side chain (Step 3).
  • Ring-Opening and Thiolation : Treatment with hydrazine hydrate (80%) at 90°C induces ring expansion and thiol group formation (Step 4).

Key Data :

Step Reagent Solvent Temp (°C) Yield (%)
1 NH₂NH₂·H₂O Ethanol 80 89
2 Triphosgene DCM 60 82
3 ClCH₂COCH₃ MeOH 60 75
4 NH₂NH₂·H₂O EtOH 90 68

Synthesis of the N-(3-Acetylphenyl)Acetamide Fragment

Amidation of 3-Aminoacetophenone

  • Acetylation : 3-Aminoacetophenone reacts with acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Activation and Coupling : The acetylated product is converted to an acid chloride using thionyl chloride (SOCl₂), followed by coupling with 2-mercaptoacetic acid to introduce the thiol linker.

Conditions :

  • Reaction time: 4–6 hours at 0–5°C.
  • Yield: 78% after column chromatography.

Final Coupling and Characterization

Thioether Formation

The triazine-thiol and acetamide fragments are coupled via a nucleophilic substitution:

  • Base-Mediated Reaction : Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the thiol, enabling attack on the acetamide’s α-carbon.
  • Work-Up : The crude product is purified via recrystallization from ethanol/water (3:1).

Spectroscopic Validation :

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 2.58 (s, 3H, COCH₃), 3.21 (s, 2H, SCH₂), 7.45–8.02 (m, 4H, Ar-H), 10.12 (s, 1H, NH).
  • IR (KBr) : 3276 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).

Alternative Synthetic Approaches

Microwave-Assisted Cyclization

A thesis by Bharath Y. demonstrates microwave-enhanced synthesis for analogous heterocycles:

  • Conditions : Gd(OTf)₃ catalyst, 300 W irradiation, 5–10 minutes.
  • Advantages : 20% higher yield compared to conventional heating.

Click Chemistry for Triazine Assembly

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazine ring:

  • Azide Precursor : 3-Azidoacetophenone.
  • Alkyne Component : Propargyl thioacetate.
  • Yield : 65% with regioselective triazine formation.

Industrial Scalability and Cost Analysis

The patent route offers advantages for large-scale production:

  • Cost-Efficiency : Triphosgene ($12/kg) vs. phosgene ($45/kg).
  • Solvent Recovery : Ethanol and DCM are recycled, reducing waste.
  • Throughput : 1.2 kg/batch with 68% overall yield.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Cause : Over-alkylation at the triazine’s N-4 position.
    • Solution : Controlled stoichiometry (1:1.05 ratio of triazine to acetamide).
  • Purification Difficulties :

    • Cause : Similar polarities of intermediates.
    • Solution : Gradient elution with hexane/ethyl acetate (4:1 to 1:1).

Q & A

Basic: What are the critical steps in synthesizing N-(3-acetylphenyl)-2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazinone core via cyclization of thiourea derivatives under reflux in ethanol or methanol .
  • Step 2: Thioether linkage formation between the triazinone and acetamide moiety using coupling agents like chloroacetyl chloride in glacial acetic acid .
  • Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) and validation using TLC monitoring .
    Key Variables: Solvent choice (polar aprotic solvents improve yield), reaction time (2–4 hours for reflux), and stoichiometric ratios (1:1 for intermediates) .

Advanced: How can reaction conditions be optimized to address low yield or impurity in the final product?

Methodology:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol/methanol) to balance reactivity and solubility .
  • Temperature Gradients: Use controlled reflux (70–80°C) to minimize side reactions; lower temperatures may reduce decomposition of heat-sensitive intermediates .
  • Catalyst Exploration: Evaluate bases like triethylamine or pyridine to accelerate coupling reactions .
  • Analytical Validation: Employ HPLC with C18 columns (UV detection at 254 nm) to quantify impurities and adjust recrystallization solvents .

Basic: What spectroscopic techniques are essential for structural characterization?

Core Techniques:

  • NMR Spectroscopy: 1H/13C NMR to confirm thioether (–S–), acetamide (–CO–NH–), and triazinone (–NH–C=O) groups. Aromatic protons (δ 7.0–8.5 ppm) and carbonyl signals (δ 165–175 ppm) are diagnostic .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and rule out adducts .
  • X-ray Crystallography: For absolute configuration determination, particularly if novel polymorphs are observed .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Approaches:

  • Comparative Assays: Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum sizes) .
  • Structure-Activity Relationship (SAR): Compare activity against analogs (e.g., replacing 3-acetylphenyl with nitro- or chloro-substituted phenyl groups) to isolate substituent effects .
  • In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like dihydrofolate reductase or kinase enzymes, cross-referencing with experimental IC50 values .

Basic: What methodologies are recommended for assessing the compound’s stability under varying conditions?

Protocols:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures (Td) to assess thermal stability .
  • pH-Dependent Stability: Incubate in buffers (pH 2–12) for 24 hours and quantify degradation via HPLC .
  • Light Sensitivity: Expose to UV (254 nm) and visible light, monitoring photodegradation products .

Advanced: How can computational chemistry enhance understanding of the compound’s reactivity?

Applications:

  • Reaction Mechanism Elucidation: Use DFT calculations (Gaussian 16) to model transition states in thioether bond formation or triazinone cyclization .
  • Solvent Effects: COSMO-RS simulations to predict solvation energies and optimize solvent systems .
  • Pharmacokinetic Prediction: SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .

Basic: What are the safety considerations for handling this compound?

Guidelines:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: How can researchers design derivatives to improve target selectivity?

Strategy:

  • Bioisosteric Replacement: Substitute the triazinone core with pyrimidinone or oxadiazole rings to modulate target affinity .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility or tissue penetration .
  • Fragment-Based Screening: Use SPR or ITC to identify high-affinity fragments for hybrid molecule synthesis .

Basic: What databases or resources provide reliable physicochemical data for this compound?

Sources:

  • PubChem: CID-specific entries for molecular weight, SMILES, and computed properties (e.g., logP, topological surface area) .
  • Reaxys: Reaction literature and patent data for synthetic pathways .
  • Cambridge Structural Database (CSD): Crystallographic data for structural analogs .

Advanced: How can high-throughput screening (HTS) be applied to study this compound’s polypharmacology?

Workflow:

  • Assay Panels: Screen against kinase, protease, and GPCR libraries using fluorescence polarization or AlphaScreen .
  • Dose-Response Curves: Generate IC50 values at 10 concentrations (1 nM–100 µM) to identify off-target effects .
  • Data Integration: Use cheminformatics tools (KNIME or Pipeline Pilot) to cluster activity profiles and prioritize lead optimization .

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